molecular formula C19H22N2O2 B11102884 N'-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide

N'-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide

Cat. No.: B11102884
M. Wt: 310.4 g/mol
InChI Key: YFRQNDOUJKUSFV-HMMYKYKNSA-N
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Description

N’-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide is a chemical compound with a complex structure that includes a hydrazide group, a phenylethylidene moiety, and a propyloxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide typically involves the reaction of 4-propyloxybenzohydrazide with 1-methyl-2-phenylethylidene. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-Methyl-2-phenylethylidene]benzenesulfonohydrazide
  • 4-Methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide
  • N’-[(E)-1-Phenylethylidene]acetohydrazide

Uniqueness

N’-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyloxybenzene ring and hydrazide group make it particularly interesting for various applications, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of N’-1-Methyl-2-phenylethylidene 4-propyloxybenzhydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-1-phenylpropan-2-ylideneamino]-4-propoxybenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-13-23-18-11-9-17(10-12-18)19(22)21-20-15(2)14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,21,22)/b20-15+

InChI Key

YFRQNDOUJKUSFV-HMMYKYKNSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/CC2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=C(C)CC2=CC=CC=C2

Origin of Product

United States

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